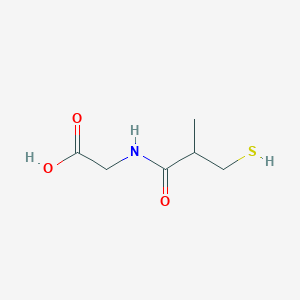

N-(3-Mercapto-2-methylpropanoyl)glycine

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of mercaptoacyl-glycine derivatives typically involves the condensation of mercaptoacid chlorides with N-alkyl glycinate, followed by hydrolysis. For example, Luo et al. (1990) synthesized N-(2-mercaptopyridyl-3-formyl)-N-alkyl glycine derivatives through this method, indicating a potential pathway for synthesizing compounds like N-(3-Mercapto-2-methylpropanoyl)glycine (Luo, Yang, & Peng, 1990).

Molecular Structure Analysis

The molecular structure of mercaptoacyl-glycine derivatives is characterized by the presence of a mercapto group (-SH) attached to an acyl chain, which is then linked to the glycine moiety. This structure is pivotal for their chemical reactivity and interaction with metals, as shown by Popović et al. (1999), who studied the binding of mercury(II) by N-(2-mercaptopropionyl)glycine, illustrating the significant affinity of such compounds towards metal ions (Popović et al., 1999).

Chemical Reactions and Properties

Mercaptoacyl-glycine derivatives can undergo various chemical reactions, including oxidation to form disulfides, which can be facilitated by agents like hydrogen peroxide. The mercapto group in these compounds plays a crucial role in their chemical behavior, offering pathways for the synthesis of more complex molecules. For example, the oxidation process was employed by Luo et al. (1990) to obtain disulfides from N-(2-mercaptopyridyl-3-formyl)-N-alkyl glycine derivatives (Luo, Yang, & Peng, 1990).

Applications De Recherche Scientifique

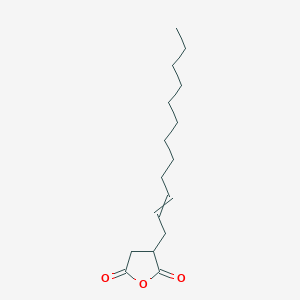

It is used in the synthesis of polyfunctional terpenoids containing a peptide fragment, showing promise in terms of biological activity (Nikitina et al., 2002).

This compound serves as a zwitterionic buffer in studies exploring the complexation of divalent transition metal ions with zwitterionic buffers and triazoles (Khalil et al., 2009).

It has demonstrated potent converting enzyme inhibiting activity, surpassing Bz-Phe-Gly-Pro and captopril, which is significant in medical research (Almquist et al., 1980).

As an ACE inhibitor, it effectively lowers blood pressure in rats, marking its importance in hypertension research (Suh et al., 1985).

N-(3-Mercapto-2-methylpropanoyl)glycine has been used in a neuroprotective capacity, significantly reducing cerebral 3-aminopropanal-modified protein immunoreactivity and infarct volume in models of middle cerebral artery occlusion (Ivanova et al., 2002).

It's a component in the synthesis of N-(benzyloxycarbonyl)glycine amides, which are potent anticonvulsant agents, comparable to phenytoin in efficacy (Geurts et al., 1998).

In psychiatric research, high-dose treatments with derivatives of this compound have resulted in a significant reduction in negative symptoms in patients with schizophrenia (Javitt et al., 2001; Heresco-Levy et al., 2004).

It plays a role in enzymatic processes, such as glycine N-methyltransferase activity, which methylates glycine in rabbit liver to yield sarcosine (Heady & Kerr, 1973).

Mécanisme D'action

Target of Action

N-(3-Mercapto-2-methylpropanoyl)glycine primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.

Biochemical Pathways

The inhibition of ACE disrupts the renin-angiotensin system, affecting several downstream effects. It reduces the levels of angiotensin II, leading to vasodilation, and decreases aldosterone secretion, reducing fluid retention .

Pharmacokinetics

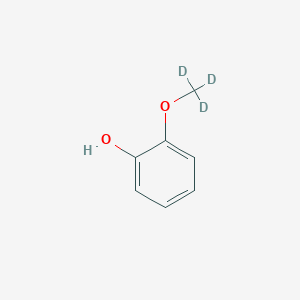

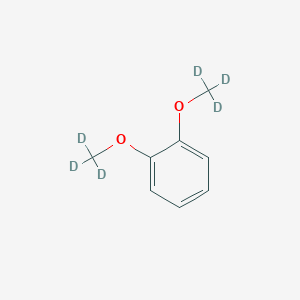

The incorporation of deuterium into drug molecules, as in the case of n-(3-mercapto-2-methylpropanoyl)glycine-d5, can potentially affect the drug’s pharmacokinetic and metabolic profiles .

Result of Action

The primary molecular effect of N-(3-Mercapto-2-methylpropanoyl)glycine is the inhibition of ACE, leading to a decrease in angiotensin II levels. This results in vasodilation and a reduction in fluid retention, ultimately leading to a decrease in blood pressure .

Propriétés

IUPAC Name |

2-[(2-methyl-3-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(3-11)6(10)7-2-5(8)9/h4,11H,2-3H2,1H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOCIBBWDLKODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

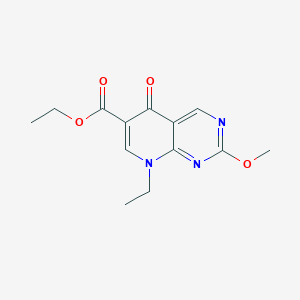

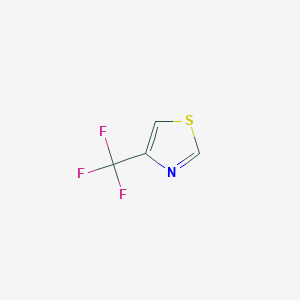

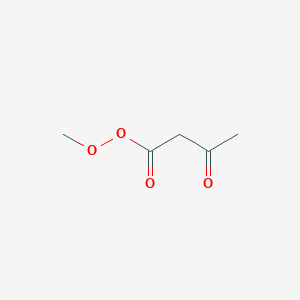

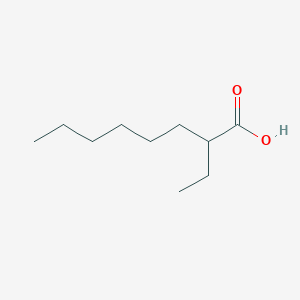

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

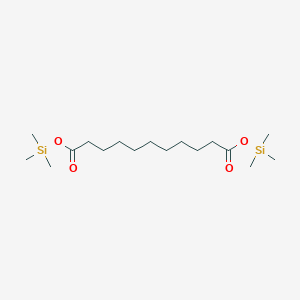

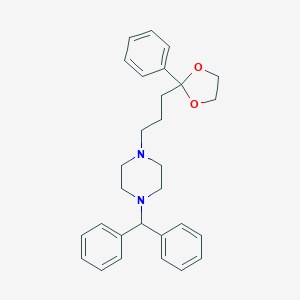

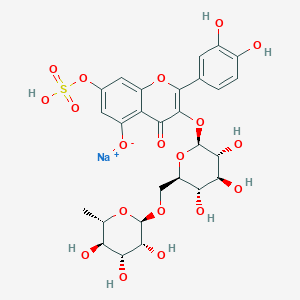

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-b]quinoxaline-2-carboxylic acid](/img/structure/B20301.png)

![Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate](/img/structure/B20307.png)

![2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline](/img/structure/B20324.png)

![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)